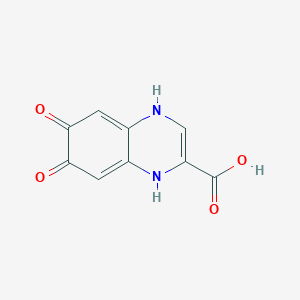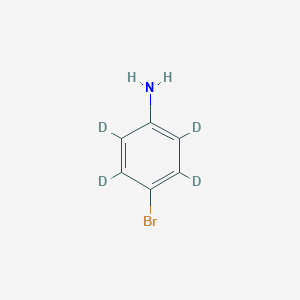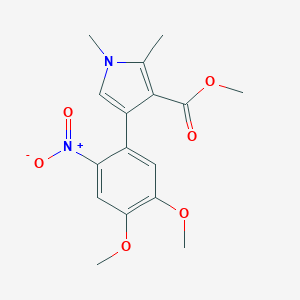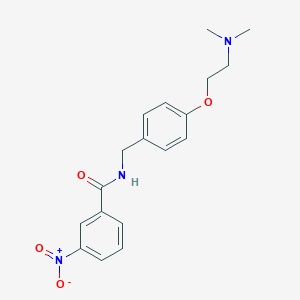
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-, also known as DMEMBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMEMBN is a member of the benzamide family of compounds and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of protein kinases, which are essential for cell growth and proliferation. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been found to inhibit the activity of the mTOR pathway, which is involved in cell growth and metabolism. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have several biochemical and physiological effects on cells. It has been found to induce oxidative stress in cells, which can lead to cell death. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase pathway. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to inhibit the activity of various enzymes involved in the metabolism of glucose and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- in lab experiments is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-. One area of interest is its potential use in combination therapy for cancer treatment. Studies have shown that Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- can enhance the efficacy of other anti-cancer drugs when used in combination. Additionally, Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been found to have potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential applications of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- in these areas.
Métodos De Síntesis
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- is synthesized through a multistep process that involves several chemical reactions. The synthesis process begins with the reaction of 4-(2-(dimethylamino)ethoxy)benzaldehyde with nitromethane to form 4-(2-(dimethylamino)ethoxy)-3-nitrobenzaldehyde. The resulting compound is then subjected to a reduction reaction using sodium borohydride to form 4-(2-(dimethylamino)ethoxy)-3-aminobenzaldehyde. The final step involves the reaction of the resulting compound with benzyl chloride to form Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro-.
Aplicaciones Científicas De Investigación
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use in cancer research. Studies have shown that Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells by disrupting the cell cycle. Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
122892-80-2 |
|---|---|
Nombre del producto |
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-3-nitro- |
Fórmula molecular |
C18H21N3O4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H21N3O4/c1-20(2)10-11-25-17-8-6-14(7-9-17)13-19-18(22)15-4-3-5-16(12-15)21(23)24/h3-9,12H,10-11,13H2,1-2H3,(H,19,22) |
Clave InChI |
GNHJCPGGHGYXHT-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Otros números CAS |
122892-80-2 |
Sinónimos |
N-((4-(2-(Dimethylamino)ethoxy)phenyl)methyl)-3-nitrobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






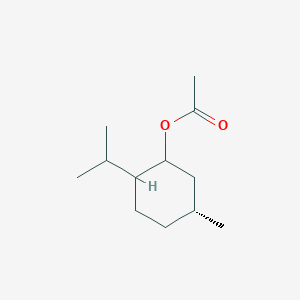
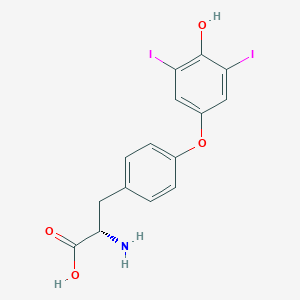
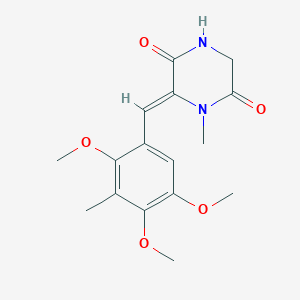
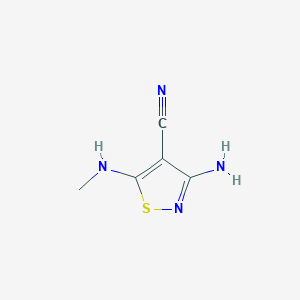
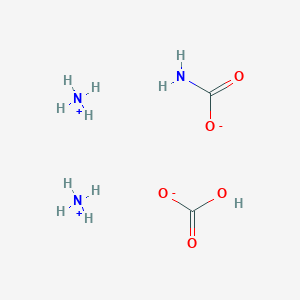

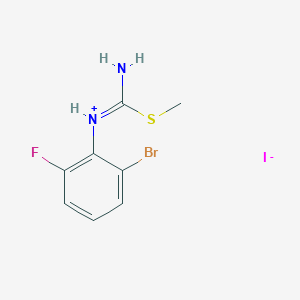
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
